BenchChemオンラインストアへようこそ!

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride

FAAH inhibition spirocyclic scaffold regioisomer comparison

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride (CAS 2580200-88-8) is a spirocyclic oxa-azaspirodecane building block featuring a conformationally constrained [4.5]-spiro architecture in which the oxygen and nitrogen heteroatoms reside at the 6- and 9-positions, respectively. The hydrochloride salt form (free base molecular formula C₁₀H₁₉NO; MW 169.27 g/mol ; salt MW ~205.7 g/mol) is supplied at ≥95% purity and is liquid at ambient temperature.

Molecular Formula C10H20ClNO
Molecular Weight 205.73
CAS No. 2580200-88-8
Cat. No. B2801125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride
CAS2580200-88-8
Molecular FormulaC10H20ClNO
Molecular Weight205.73
Structural Identifiers
SMILESCC1(CNCC2(O1)CCCC2)C.Cl
InChIInChI=1S/C10H19NO.ClH/c1-9(2)7-11-8-10(12-9)5-3-4-6-10;/h11H,3-8H2,1-2H3;1H
InChIKeyBGHZFNCDEKLMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane Hydrochloride (CAS 2580200-88-8) — Physicochemical Identity and Scaffold Classification for Procurement Decisions


7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride (CAS 2580200-88-8) is a spirocyclic oxa-azaspirodecane building block featuring a conformationally constrained [4.5]-spiro architecture in which the oxygen and nitrogen heteroatoms reside at the 6- and 9-positions, respectively [1]. The hydrochloride salt form (free base molecular formula C₁₀H₁₉NO; MW 169.27 g/mol [2]; salt MW ~205.7 g/mol) is supplied at ≥95% purity and is liquid at ambient temperature [3]. This compound belongs to a class of spirocyclic scaffolds that are increasingly deployed in medicinal chemistry as bioisosteric replacements for monocyclic saturated heterocycles such as morpholine, piperidine, and piperazine [4].

Why 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane Hydrochloride Cannot Be Substituted by Generic Spirocyclic or Monocyclic Analogs


In close structural analogs—such as 1-oxa-8-azaspiro[4.5]decane (FAAH lead scaffold, CAS 130643-07-1) or the non-dimethylated parent 6-oxa-9-azaspiro[4.5]decane—the relative positioning of the oxygen and nitrogen heteroatoms, the presence or absence of the geminal 7,7-dimethyl substitution, and the salt form each dictate distinct physicochemical and pharmacological profiles. A regioisomeric scaffold like 1-oxa-8-azaspiro[4.5]decane displays different exit-vector geometry that has experimentally translated into differentiated FAAH inhibitory potency [1]. The gem-dimethyl group on the oxane ring of the target compound reduces conformational freedom, lowers basicity, and further decreases logD relative to carbonyl and non-gem-dimethyl analogs [2], while the hydrochloride salt enhances aqueous solubility compared to the free base . Interchanging the compound with a generic spirocyclic analog without accounting for these quantitative differences risks altered solubility, metabolic stability, and target engagement in downstream assays.

Quantitative Differentiation Evidence for 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane Hydrochloride — Comparator-Based Data for Scientific Selection


Scaffold Regioisomer Differentiation: 6-Oxa-9-azaspiro[4.5]decane Versus 1-Oxa-8-azaspiro[4.5]decane in FAAH Inhibition

The 1-oxa-8-azaspiro[4.5]decane scaffold was identified as a lead FAAH inhibitor core with kinact/Ki values exceeding 1500 M⁻¹ s⁻¹, distinguishing it from other spirocyclic cores tested in the same study [1]. Although the 6-oxa-9-regioisomer (the target scaffold) was not directly tested in that series, the reported data establish that heteroatom position within the [4.5]-spiro framework is a critical determinant of biological potency. A purchasing decision between these regioisomers must therefore consider the intended target and the distinct pharmacophoric geometry conferred by the 6-oxa-9-azaspiro arrangement.

FAAH inhibition spirocyclic scaffold regioisomer comparison

Oxygen Lone Pair Geometry: 1.3 Å Elongation Beyond Morpholine for Deeper Binding-Site Probing

In the spirocyclic oxa-azaspiro[4.5]decane scaffold (the structural class to which the target compound belongs), the oxygen lone pair is positioned 1.3 Å further out from the molecular centroid compared to the morpholine oxygen lone pair [1]. This geometric elongation—described by Carreira and coworkers as an 'elongated morpholine'—enables the scaffold to probe deeper into hydrophobic binding pockets that are inaccessible to morpholine itself. This property is intrinsic to the oxa-azaspiro architecture and independent of peripheral substitution.

binding-site probing morpholine bioisostere lone pair geometry

Metabolic Stability Advantage: Spirocyclic Scaffolds Versus Parent Monocyclic Heterocycles in Human Liver Microsomes

Carreira and coworkers demonstrated that spirocyclic oxa-azaspiro compounds exhibit far lower intrinsic clearance in human and liver microsomes compared to their parent monocyclic counterparts (morpholine, piperidine, piperazine) [1]. In a direct comparison using the Ciprofloxacin scaffold, replacement of the piperazine ring with a morpholine-like spirocycle (Compound B) eliminated detectable metabolism in human microsomes, whereas Ciprofloxacin itself showed measurable metabolism [1]. This class-level metabolic stability advantage extends to the 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane scaffold, where the gem-dimethyl substitution further shields potential metabolic soft spots [2].

metabolic stability human liver microsomes intrinsic clearance

Lipophilicity Reduction: Lower logD of Spirocyclic Oxa-Azaspiro Scaffolds Versus Gem-Dimethyl and Carbonyl Analogs

In a systematic comparison by Carreira and coworkers, all spirocyclic oxa-azaspiro compounds exhibited lower logD values than their gem-dimethyl and carbonyl analogs [1]. The spirocyclic architecture introduces conformational constraint that reduces exposure of hydrophobic surface area, directly lowering logD. The 7,7-dimethyl substitution on the oxane ring of the target compound provides additional steric bulk, but the overall spiro framework still yields a net lipophilicity reduction relative to comparable monocyclic gem-dimethylated compounds [1]. Lower logD correlates with improved aqueous solubility, reduced hERG channel inhibition risk, and decreased nonspecific protein binding [2].

lipophilicity logD physicochemical properties

Aqueous Solubility Enhancement: Spirocyclic Oxa-Azaspiro Scaffolds Versus Monocyclic Parent Compounds

The Carreira group demonstrated that spirocyclic compounds consistently exhibited higher aqueous solubility than their parent monocyclic counterparts across multiple scaffold comparisons [1]. The morpholine-like spirocyclic surrogate was described as "much more soluble" than morpholine itself [1]. This solubility enhancement is attributed to the three-dimensional spiro architecture disrupting crystal packing interactions and reducing planarity-driven aggregation [2]. The hydrochloride salt form of 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane further augments solubility relative to the free base .

aqueous solubility spirocyclic scaffold developability

In Vivo Toxicity Reduction: Spirocyclic Bupivacaine Analog Shows Lower Systemic Toxicity Than FDA-Approved Parent Drug

Mykhailiuk and coworkers synthesized a spirocyclic analog of the FDA-approved local anesthetic Bupivacaine, replacing the 2-substituted piperidine with a 2-azaspiro[3.3]heptane surrogate [1]. In head-to-head in vivo comparison, the spirocyclic analog demonstrated faster onset, similar duration of action, and lower systemic toxicity than Bupivacaine itself [1]. While this specific comparison employed a different spirocyclic scaffold (2-azaspiro[3.3]heptane), it provides the strongest available in vivo evidence that replacing a monocyclic saturated heterocycle with a spirocyclic oxa-azaspiro analog can translate into a measurable safety margin improvement. The class-level inference supports the expectation that 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride, when elaborated into a final drug candidate, would confer similar toxicity advantages over comparable monocyclic-based leads [1].

in vivo toxicity spirocyclic analog bupivacaine safety margin

Highest-Value Research and Industrial Application Scenarios for 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane Hydrochloride


Scaffold-Hopping Campaigns to Replace Morpholine or Piperidine Moieties in Lead Compounds

Medicinal chemistry teams seeking to improve the solubility, metabolic stability, and lipophilicity profile of a lead series containing a morpholine, piperidine, or piperazine ring can deploy 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride as a direct spirocyclic bioisostere. The 1.3 Å elongation of the oxygen lone pair relative to morpholine enables deeper binding-site access, while the class-level advantages of lower logD, higher aqueous solubility, and reduced intrinsic clearance have been systematically demonstrated . The hydrochloride salt form ensures ready aqueous solubility for direct use in biochemical and cellular assays without additional formulation steps .

CNS Drug Discovery Programs Requiring Reduced hERG Liability and Improved Brain Penetration

The lower logD characteristic of spirocyclic oxa-azaspiro scaffolds correlates with reduced hERG potassium channel inhibition, a critical safety concern in CNS drug development . The conformational rigidity and three-dimensional geometry of the 6-oxa-9-azaspiro[4.5]decane core may also favor blood-brain barrier penetration, as rigid spirocyclic structures have been shown to improve CNS exposure in multiple drug discovery programs . The 7,7-dimethyl substitution provides additional metabolic shielding at the oxane ring while maintaining the solubility advantages necessary for CNS penetration .

Combinatorial Library Synthesis Leveraging the Secondary Amine as a Derivatization Handle

The secondary amine at the 9-position of 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane hydrochloride provides a single, well-defined point for diversification via amide bond formation, reductive amination, or urea synthesis . This enables rapid generation of focused compound libraries for SAR exploration around the spirocyclic core. The hydrochloride salt ensures the building block is directly compatible with standard amide coupling conditions (e.g., HATU, DIPEA) without requiring a separate free-basing step . Commercially available derivatives such as 1-(7,7-dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one and 3-{7,7-dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl}-1,1,1-trifluoropropan-2-ol further validate the synthetic tractability of this scaffold.

Selective σ1 Receptor Ligand Development Using Oxa-Azaspiro[4.5]decane Scaffolds

The 1-oxa-8-azaspiro[4.5]decane scaffold, a close regioisomer, has demonstrated nanomolar affinity for σ1 receptors (Ki = 0.47–12.1 nM) with moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) = 2–44) . The 6-oxa-9-azaspiro[4.5]decane regioisomer (the target scaffold) offers an underexplored but structurally analogous framework for σ1 receptor ligand discovery. The differentiated heteroatom positioning in the 6-oxa-9 scaffold may yield altered subtype selectivity profiles or improved physicochemical properties relative to the 1-oxa-8 series, representing a novel chemical space opportunity for teams operating in the sigma receptor field .

Quote Request

Request a Quote for 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.